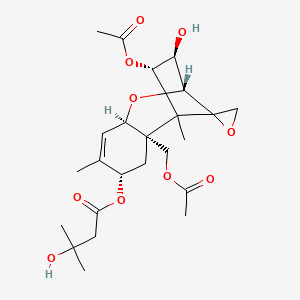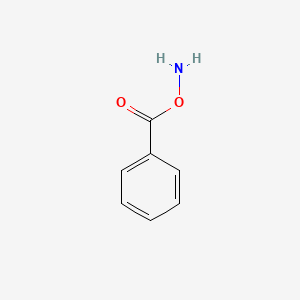
O-Benzoylhydroxylamine
Vue d'ensemble
Description
O-Benzoylhydroxylamine is a versatile electrophilic aminating reagent widely used in organic synthesis. It is particularly valuable in the formation of carbon-nitrogen bonds, which are fundamental in the synthesis of various pharmaceuticals, natural products, and synthetic intermediates . The compound’s ability to facilitate the construction of carbon-nitrogen bonds makes it an essential tool in both academic and industrial research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Benzoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with benzoyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine hydrochloride is neutralized with a base such as sodium hydroxide.
- Benzoyl chloride is then added to the reaction mixture, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: O-Benzoylhydroxylamine undergoes various types of chemical reactions, including:
Electrophilic Amination: It is widely used in transition metal-catalyzed electrophilic amination reactions to form carbon-nitrogen bonds.
Cross-Coupling Reactions: It participates in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form amines and amides.
Hydroamination: It can be used in hydroamination reactions to add amine groups to alkenes.
Common Reagents and Conditions:
Major Products: The major products formed from reactions involving this compound include various amines, amides, and nitrogen-containing heterocycles .
Applications De Recherche Scientifique
O-Benzoylhydroxylamine has numerous applications in scientific research, including:
Mécanisme D'action
The mechanism by which O-Benzoylhydroxylamine exerts its effects involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds through the following steps:
Activation: The compound is activated by a transition metal catalyst, forming a reactive intermediate.
Nucleophilic Attack: The activated intermediate undergoes nucleophilic attack by a nitrogen-containing nucleophile, resulting in the formation of a carbon-nitrogen bond.
Reductive Elimination: The final step involves reductive elimination, releasing the desired product and regenerating the catalyst.
Comparaison Avec Des Composés Similaires
O-Benzoylhydroxylamine can be compared with other similar compounds, such as:
O-Benzylhydroxylamine: This compound is also used as an aminating agent but has different reactivity and selectivity profiles.
O-Acetylhydroxylamine: Another aminating agent with distinct properties and applications.
Uniqueness: this compound is unique due to its high reactivity and selectivity in forming carbon-nitrogen bonds. Its versatility and efficiency make it a preferred choice in many synthetic applications .
Propriétés
IUPAC Name |
amino benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHSQBVHSJQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202898 | |
| Record name | O-Benzoylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54495-98-6 | |
| Record name | O-Benzoylhydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054495986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzoylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

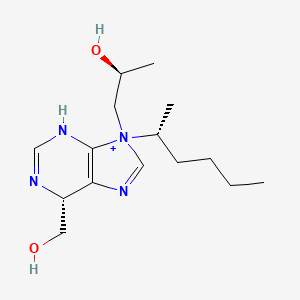

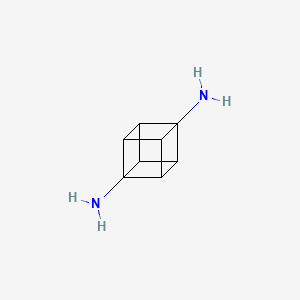

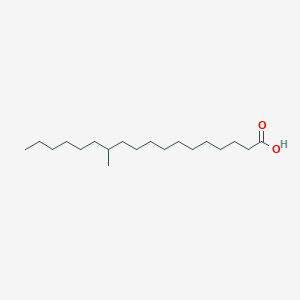
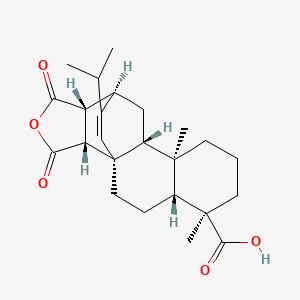

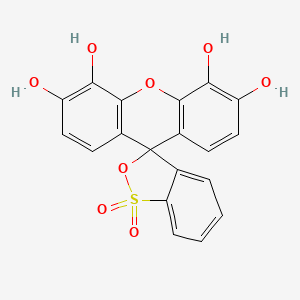
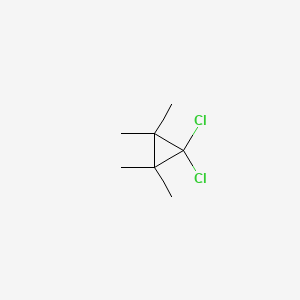
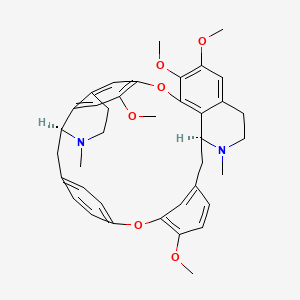
![1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-](/img/structure/B1197758.png)


